molecular formula C7H6Cl2N4S B042284 Promurit CAS No. 5836-73-7

Promurit

Cat. No. B042284
CAS RN: 5836-73-7
M. Wt: 249.12 g/mol
InChI Key: BOQUJWASRWDQOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Promurit involves the alkylation of an aromatic compound with a nitrogen mustard group. This process is pivotal for integrating the alkylating functionality that is responsible for its therapeutic action. On-surface synthesis methodologies have demonstrated the capability to control chemical reactions on surfaces, potentially offering novel approaches for the synthesis of complex organic materials like Promurit (Clair & Oteyza, 2019).

Molecular Structure Analysis

The molecular structure of Promurit is characterized by its alkylating nitrogen mustard group attached to an aromatic ring. Techniques such as quantum chemical calculations and molecular descriptors generation have provided insights into the molecular properties and behavior of such compounds (Sahoo et al., 2016).

Chemical Reactions and Properties

Promurit's mechanism of action, like other alkylating agents, involves the formation of covalent bonds with DNA, leading to cross-linking and the disruption of DNA function. This mechanism underlines the compound's ability to interfere with the proliferation of cancer cells. The specific chemical reactions involve nucleophilic attack on the alkylating group by DNA bases, resulting in the formation of stable covalent bonds (Desimoni, Faita, & Quadrelli, 2018).

Physical Properties Analysis

The physical properties of Promurit, including solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. These properties are determined by its molecular structure and intermolecular interactions. Understanding these properties is essential for the development of effective delivery systems for the compound.

Chemical Properties Analysis

The chemical properties of Promurit, such as reactivity, stability under various conditions, and interactions with biomolecules, are central to its function as a chemotherapeutic agent. Studies on similar compounds have shown the importance of redox activities and the ability to undergo specific chemical reactions critical for their biological activity (Sredni, 2012).

Scientific Research Applications

  • Scheduling Scientific Workflows : The Promurit dynamic execution and scheduling heuristic is employed to schedule scientific workflow applications with high fault tolerance. It is particularly useful in volatile, highly distributed systems where there is an absence of historic failure trace data or complex failure models (Plankensteiner, Prodan, & Fahringer, 2010).

  • Toxicity Studies : Promurit, identified as sodium N-p-chlorophenyldiazothiourea, has been studied for its toxicity. It is found to be toxic to various species, with acute toxicity levels ranging from 0.2 to 0.4 mg/kg and a dietary concentration of 0.025% resulting in significant mortality (Cochran & Dubois, 1949).

  • Patient-Reported Outcomes : The use of PROMIS (Patient-Reported Outcomes Measurement Information System) in clinical research enhances the reliability, validity, and precision of patient-reported outcomes (Fries, Bruce, & Cella, 2005).

  • Heuristic Mining in Education : ProM's Heuristics Miner algorithm is utilized for extracting information from event logs, such as student registration logs, and for generating process models in the form of Heuristics Nets. This application is particularly relevant in the field of education (Senewong Na Ayutaya, Palungsuntikul, & Premchaiswadi, 2012).

  • Medical Applications : The Prometheus® therapy has shown significant improvement in patients with refractory pruritus, especially in those with elevated bile acid levels (Rifai et al., 2006).

  • Stem Cell Research : In the realm of stem cell research, pluripotent stem cell derivatives show potential in repairing damaged or diseased tissues, offering treatment for a wide spectrum of diseases and injuries (Trounson & Dewitt, 2016).

Safety And Hazards

Promurit is classified as Acute Toxicity, Oral (Category 1) according to EU Regulation 1272/2008 and US OSHA 1910.1200 . It is fatal if swallowed . After handling Promurit, it is advised to wash hands thoroughly . If swallowed, it is recommended to immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

(E)-[(3,4-dichlorophenyl)hydrazinylidene]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4S/c8-5-2-1-4(3-6(5)9)11-13-12-7(10)14/h1-3H,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQUJWASRWDQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN=NC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/N=N/C(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058136
Record name Promurit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promurit

CAS RN

5836-73-7
Record name Promurit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5836-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promurit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promurit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROMURIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97C04D496
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
KW Cochran, KP DuBois - Journal of Pharmacology and Experimental …, 1949 - ASPET
… the LD 50 of Promurit. Pretreatment with 500 mgm./kgm. of thiourea increased the LD 50 to over 5 mgm./kgm. of Promurit, but thiourea given two hours after Promurit failed to protect rats …
Number of citations: 4 jpet.aspetjournals.org
JE Brooks - 1962 - digitalcommons.unl.edu
… The rodenticide used is Promurit, a trade name for a highly toxic compound, parachloro-… original equipment is expensive; one cylinder of Promurit lasts only 8 to 10 minutes when used …
Number of citations: 21 digitalcommons.unl.edu
D Zhi, W Cheng-Xin - Proceedings of the Vertebrate Pest …, 1984 - escholarship.org
… Alpha naphthylthiourea and Promurit were used for control of rats and some field rodents years ago before some of the current rodenticides became available. …
Number of citations: 9 escholarship.org
G Arunkumar - 2013 - repository-tnmgrmu.ac.in
INTRODUCTION: Rodenticide toxicity is one of the common modes of poisoning encountered in our part of the country. It is cheap and easily available in the market, in various forms …
Number of citations: 2 repository-tnmgrmu.ac.in
G KUWATA - Journal of Synthetic Organic Chemistry, Japan, 1960 - jstage.jst.go.jp
ネズ ミによる農林作物および収獲物の被害は病虫害によるそれに近い といえ る. すなわち家ネズミに限定して, 貯 蔵穀物の被害量を仮に米に換算 す る と年間ほぼ 100 万 t 弱 (650 万 石) と 推定…
Number of citations: 0 www.jstage.jst.go.jp
ESM Osely - 2010 - inis.iaea.org
Pesticide poisoning is a major public health problem in developing countries. In most of these countries organophosphate pesticides constitute the most widely used pesticides. The …
Number of citations: 3 inis.iaea.org
EB Tribaldo, BJ Sánchez - Food Analysis by HPLC, 2012 - api.taylorfrancis.com
The word “pesticide” designates a wide range of substances that may be classified as insecticides, fungicides, molluscicides, bactericides, herbicides, and so on, depending on the type …
Number of citations: 0 api.taylorfrancis.com
OR Klimmer - Naunyn-Schmiedebergs Archiv für experimentelle …, 1957 - Springer
Auf dem Gebiete der Toxikologie der Schädlingsbekämpfungsmittel konnten in den letzten Jahren zahlreiche und wichtige Fragen analytischer und pharmakologischer Art, soweit es …
Number of citations: 15 link.springer.com
RT WILLIAM, RL Smith - Drugs and Enzymes: Proceedings of …, 2013 - books.google.com
THE TERM rodenticide usually refers to substances used to kill rats and mice, and it is in this context that the term will be used here. There are some 3000 species of rodents, and these …
Number of citations: 2 books.google.com
World Health Organization - 1992 - apps.who.int
Se evalúan en este libro el alcance y la gravedad de los riesgos que supone para la salud humana la exposición a los plaguicidas agrícolas. Basándose en datos reunidos por la OMS …
Number of citations: 1 apps.who.int

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